molecular formula C17H12FNO6S B2815176 methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291849-59-6

methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2815176
CAS RN: 1291849-59-6
M. Wt: 377.34
InChI Key: XTMKSQILHRNUGO-UHFFFAOYSA-N
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Description

The compound “methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole ring , a benzothiazole ring , and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzodioxole ring, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a benzothiazole ring .

Scientific Research Applications

Photoisomerization Studies

  • Methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been involved in photoisomerization studies. For instance, Elghamry et al. (2007) investigated the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into other related compounds upon irradiation, which has implications in understanding chemical reactions triggered by light (Elghamry, Döpp, & Henkel, 2007).

Synthesis of Antimicrobial Agents

  • This compound has been used in the synthesis of antimicrobial agents. Ahmad et al. (2011) synthesized a series of derivatives from sodium saccharin, which exhibited moderate to significant anti-microbial activities. This indicates its potential use in developing new antibacterial and antifungal treatments (Ahmad et al., 2011).

Antioxidant and Antimicrobial Studies

  • Researchers have also explored its role in antioxidant and antimicrobial studies. For example, Ahmad et al. (2012) prepared derivatives that showed moderate superoxide scavenging activity and were active against certain bacterial strains and fungi, highlighting its potential in pharmaceutical applications (Ahmad et al., 2012).

Synthesis of Fluorinated Derivatives

  • Vysokov et al. (1993) investigated the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, which are analogues of antibacterial agents. Though these specific compounds did not exhibit significant antibacterial activity, the study contributes to the understanding of structural analogues in drug development (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993).

Structural and Crystallographic Analysis

  • In addition to its applications in synthesis and biological activity, there have been studies focusing on its structural properties. Arshad et al. (2012) determined the crystal structures of certain derivatives, which is crucial for understanding their chemical behavior and interactions (Arshad et al., 2012).

Synthesis of Potential Activators of ATP Sensitive Potassium Channels

  • Schou et al. (2005) explored the synthesis of derivatives as potential activators of ATP sensitive potassium channels, indicating potential applications in the treatment of diseases related to ion channel dysfunctions (Schou et al., 2005).

properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-5-13-14(7-11)25-9-24-13)12-4-2-10(18)6-15(12)26(16,21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMKSQILHRNUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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